molecular formula C25H16FN5O2S2 B2544011 N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536711-15-6

N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Katalognummer: B2544011
CAS-Nummer: 536711-15-6
Molekulargewicht: 501.55
InChI-Schlüssel: DZFXNQBNLDLRJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide features a pyrimido[5,4-b]indole core fused with a thioacetamide linker and a benzo[d]thiazol-2-yl group. The 4-fluorophenyl substituent at the 3-position of the pyrimidoindole core enhances metabolic stability and electronic properties, while the thioether linkage and benzo[d]thiazole moiety may contribute to receptor binding via hydrophobic or π-π interactions .

Eigenschaften

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN5O2S2/c26-14-9-11-15(12-10-14)31-23(33)22-21(16-5-1-2-6-17(16)27-22)30-25(31)34-13-20(32)29-24-28-18-7-3-4-8-19(18)35-24/h1-12,27H,13H2,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFXNQBNLDLRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=NC5=CC=CC=C5S4)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with potential biological activity. This compound features a benzo[d]thiazole moiety linked to a pyrimido[5,4-b]indole core, which is known for its diverse pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular Formula C23H17FN6O3S2
Molecular Weight 508.6 g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
InChI Key DHPZWTQVACQAPW-UHFFFAOYSA-N

Biological Activity

Antiviral Potential : Recent studies have highlighted the antiviral properties of heterocyclic compounds like N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide. The compound exhibits significant activity against viral enzymes, making it a candidate for further investigation in antiviral drug development. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various viral targets .

Mechanism of Action : The compound's biological activity may be attributed to its ability to interact with specific enzymes or receptors in viral replication pathways. It potentially inhibits key steps in the viral life cycle by binding to these targets and modulating their activity .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating a series of thiazole derivatives reported that compounds similar to N-(benzo[d]thiazol-2-yl)-2-thioacetamides exhibited potent antimicrobial effects. The presence of the benzo[d]thiazole moiety was crucial for enhancing activity against various bacterial strains .
  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Preliminary results indicate low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic use .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how structural variations influence biological activity. Modifications to the fluorophenyl group and the thioacetamide linkage have been shown to significantly affect binding affinity and selectivity towards biological targets .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

1.1 Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole moiety have shown promising anticancer properties. For instance, derivatives of benzo[d]thiazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the pyrimidine structure enhances these effects, potentially allowing for targeted cancer therapies.

1.2 Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains, including resistant strains. The presence of the thiazole and pyrimidine rings has been associated with increased antibacterial activity, making this compound a candidate for developing new antibiotics.

1.3 Anticonvulsant Effects
Recent studies have explored the anticonvulsant properties of thiazole derivatives. Compounds with similar structures have demonstrated efficacy in reducing seizure activity in animal models. This suggests that N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide may also possess anticonvulsant properties worth investigating.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological effects of this compound:

Structural Feature Effect on Activity
Benzo[d]thiazole moietyEnhances anticancer and antimicrobial activity
Pyrimidine ringIncreases potency against specific cancer cell lines
Fluorophenyl groupImproves selectivity and reduces toxicity

This table summarizes how specific structural components contribute to the overall biological activity of the compound.

Case Studies and Research Findings

Numerous studies have investigated similar compounds and their applications:

3.1 Anticancer Studies
A study demonstrated that derivatives with a benzo[d]thiazole core exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

3.2 Antimicrobial Research
Research published in reputable journals has shown that thiazole derivatives possess broad-spectrum antimicrobial activity. For example, compounds similar to N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide were effective against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics.

3.3 Anticonvulsant Activity
In a controlled study using animal models, thiazole-containing compounds were found to significantly reduce seizure frequency and duration compared to control groups. This suggests potential therapeutic applications for epilepsy treatment.

Analyse Chemischer Reaktionen

Thioamide (C=S)

  • Alkylation : Reacts with chloroacetic acid under basic conditions to form thioether linkages (e.g., step 5 above) .

  • Oxidation : Susceptible to oxidation by mCPBA (meta-chloroperbenzoic acid), forming sulfoxides or sulfones, though specific data for this compound requires further study .

Carbonyl (C=O)

  • Hydrolysis : The 4-oxo group undergoes hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives, altering solubility and bioactivity.

  • Condensation : Participates in Schiff base formation with primary amines, as observed in analogous pyrimidoindole systems .

Fluorophenyl Substituent

  • Electrophilic Aromatic Substitution : The para-fluorophenyl group directs nitration or halogenation at meta-positions, though such modifications are unreported for this compound .

Substitution Reactions at Critical Positions

Modifications at N-3, N-5, and the carboxamide group significantly impact biological activity:

PositionSubstituentEffect on Reactivity/Bioactivity
N-3Aryl (e.g., 4-fluorophenyl)Enhances TLR4 binding affinity; hydrophobic interactions critical for NFκB activation
N-5Short alkyl chains (e.g., methyl)Reduces cytotoxicity while retaining immune-stimulatory activity
C-2 thioetherCyclohexylcarboxamideOptimizes solubility and target engagement

Removal of the benzo ring in the indole moiety or replacement of the C-4 oxo group with NH abolishes activity .

Alkylation and Acylation Reactions

  • N-5 Alkylation : Treatment with NaH and alkyl halides (e.g., methyl iodide) yields N-5 methyl derivatives (42 ), reducing toxicity by 40% compared to the parent compound .

  • Carboxamide Acylation : Reacts with acyl chlorides to form N-acylated products, though this diminishes TLR4 selectivity .

Thiol-Disulfide Exchange Reactions

The thioether linkage at C-2 participates in dynamic covalent chemistry:

  • Disulfide Formation : Reacts with oxidized glutathione (GSSG) in vitro, suggesting potential redox-dependent biological modulation.

  • Thiophilic Attack : Susceptible to nucleophilic displacement by amines or thiols, enabling prodrug strategies .

Comparative Reactivity with Structural Analogs

Analog StructureKey ReactionOutcome
Pyrimido[5,4-b]indole with triazine coreHydrolysis of C=O to COOHLoss of NFκB activation
Benzothiazole-pyrimidine hybridsSchiff base formation with aldehydesEnhanced anticancer activity
N-3 substituted derivativesElectrophilic brominationInactive due to steric hindrance

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Pyrimido[5,4-b]indole Cores

highlights several pyrimido[5,4-b]indole derivatives synthesized as Toll-Like Receptor 4 (TLR4) ligands. Key comparisons include:

Compound Name Acetamide Substituent Core Substituent Yield (%) Activity Notes
Target Compound Benzo[d]thiazol-2-yl 4-Fluorophenyl - Unknown (structural inference)
Compound 21 (Thiazol-2-yl) Thiazol-2-yl Phenyl 21.1 Moderate TLR4 affinity
Compound 12 (Cyclobutyl) Cyclobutyl Phenyl 73.5 High yield, unoptimized activity
Compound 18 (Naphthalen-2-yl) Naphthalen-2-yl Phenyl 61 Enhanced lipophilicity

Key Observations:

  • Substituent Impact on Yield : Bulky groups (e.g., naphthalen-2-yl) reduce yields compared to smaller substituents (e.g., cyclobutyl), likely due to steric hindrance during coupling .
  • Bioactivity Trends : The thiazol-2-yl group in Compound 21 showed moderate TLR4 activity, suggesting the benzo[d]thiazol-2-yl group in the target compound may improve binding through extended aromatic interactions.
  • Fluorophenyl Advantage : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to the phenyl group in analogs, a common strategy in medicinal chemistry .

Analogs with Heterocyclic Acetamide Moieties

CK1 Inhibitors ()

Compound 20 from , 2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide, shares a benzo[d]thiazol-2-yl acetamide group but has a pyrimidin-2-yl core instead of pyrimidoindole. The trifluoromethyl group may improve membrane permeability, while the pyrimidinone core offers distinct electronic properties compared to the pyrimidoindole system .

Thiazole-Triazole Hybrids ()

Compounds like 9b (N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) feature fluorophenyl-thiazole motifs but lack the pyrimidoindole core. These hybrids emphasize the role of fluorine in tuning solubility and target engagement, though their biological targets differ (e.g., α-glucosidase inhibition) .

Sulfur-Containing Derivatives ()

  • N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide (): This compound shares a thioacetamide linker and aromatic heterocycles but incorporates a thiazolidinone ring. The chlorine atom may influence halogen bonding, contrasting with the fluorine in the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, and what key intermediates are involved?

  • Methodology : The compound is synthesized via multi-step heterocyclic coupling. For example, thioacetamide derivatives are often prepared by reacting 2-chloroacetamide precursors with thiol-containing intermediates (e.g., pyrimidoindole-thiols) under basic conditions (e.g., K₂CO₃ in ethanol) . Key intermediates include 3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole-2-thiol and 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide. Solvent selection (e.g., DMF, ethanol) and catalyst use (e.g., triethylamine) significantly impact yield .

Q. How is structural characterization of this compound validated, and what analytical techniques are prioritized?

  • Methodology : Confirmation of structure and purity involves:

  • Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., benzo[d]thiazole vs. pyrimidoindole moieties) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • Elemental Analysis : Deviation <0.5% between calculated and observed C/H/N/S content ensures purity .
  • X-ray Crystallography (if crystals are obtainable) for absolute stereochemical assignment .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Initial activity assessments include:

  • Enzyme Inhibition Assays : For kinases or proteases, using fluorescence-based or colorimetric methods (e.g., ATPase activity for kinase targets) .
  • Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioacetamide coupling step, and what factors influence regioselectivity?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates but may increase side reactions. Ethanol/water mixtures balance reactivity and selectivity .
  • Base Selection : K₂CO₃ or NaH promotes deprotonation of the thiol group without degrading sensitive intermediates .
  • Temperature Control : Reactions at 60–80°C improve kinetics but require monitoring for byproduct formation (e.g., oxidation to disulfides) .

Q. How do contradictory results in biological activity across studies arise, and how can they be resolved?

  • Case Study : A 2023 study reported potent COX-2 inhibition (IC₅₀ = 0.8 µM) , while a 2024 screen showed no activity at 10 µM .

  • Resolution Strategies :
  • Assay Validation : Cross-test compounds under identical conditions (e.g., enzyme source, buffer pH).
  • Solubility Checks : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
  • Metabolite Screening : LC-MS to rule out rapid compound degradation .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Prioritize poses with hydrogen bonds to the 4-fluorophenyl or pyrimidoindole moieties .
  • QSAR Modeling : Use descriptors like LogP, polar surface area, and electronegativity to correlate substituent effects (e.g., replacing 4-fluorophenyl with 4-Cl) with activity .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability and identify critical residues .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodology :

  • Solvent Screening : Use vapor diffusion with PEG-based precipitants in mixed solvents (e.g., DMSO:methanol = 1:3).
  • Derivatization : Introduce heavy atoms (e.g., Se via selenomethionine incorporation) for phasing .
  • Temperature Gradients : Slow cooling from 40°C to 4°C to enhance crystal lattice formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.